5,6alpha-Epoxy-5beta-cholestan-3beta-ol
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Overview
Description
Cholesterol 5beta,6beta-epoxide is an oxysterol, a derivative of cholesterol formed through the oxidation of the 5,6 double bond. This compound is one of the two diastereoisomers of cholesterol 5,6-epoxide, the other being cholesterol 5alpha,6alpha-epoxide. Cholesterol 5beta,6beta-epoxide has been linked to various biological processes and pathologies, including cancer and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol 5beta,6beta-epoxide can be synthesized through the epoxidation of cholesterol using various oxidizing agents. Common methods include:
Oxidation with m-chloroperbenzoic acid (m-CPBA): This reaction typically occurs in a solvent such as dichloromethane at low temperatures to prevent side reactions.
Oxidation with hydrogen peroxide and acetic acid: This method is often used in the presence of a catalyst like sodium tungstate.
Industrial Production Methods: Industrial production of cholesterol 5beta,6beta-epoxide is less common due to its specific applications in research rather than large-scale industrial processes. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol 5beta,6beta-epoxide undergoes several types of chemical reactions, including:
Hydration: Catalyzed by cholesterol-5,6-epoxide hydrolase, converting it to cholestane-3beta,5alpha,6beta-triol.
Reduction: Using reducing agents like lithium aluminum hydride to yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions:
Hydration: Typically involves aqueous conditions with the enzyme cholesterol-5,6-epoxide hydrolase.
Reduction: Conducted in anhydrous conditions with a strong reducing agent.
Substitution: Requires nucleophiles such as amines or thiols under basic conditions.
Major Products:
Cholestane-3beta,5alpha,6beta-triol: Formed through hydration.
Various substituted cholestane derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Cholesterol 5beta,6beta-epoxide has several applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular processes and its effects on cell membranes.
Medicine: Studied for its potential involvement in diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
Cholesterol 5beta,6beta-epoxide exerts its effects primarily through its interaction with cellular membranes and enzymes. The compound can be metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3beta,5alpha,6beta-triol, which can further participate in various metabolic pathways. The epoxide group allows it to react with nucleophiles, potentially leading to the formation of bioactive compounds that can influence cellular functions .
Comparison with Similar Compounds
Cholesterol 5alpha,6alpha-epoxide: Another diastereoisomer of cholesterol 5,6-epoxide with similar chemical properties but different biological activities.
7-Ketocholesterol: An oxysterol formed through the oxidation of cholesterol at the 7 position, known for its role in atherosclerosis.
24(S)-Hydroxycholesterol: A cholesterol metabolite involved in brain cholesterol homeostasis.
Uniqueness: Cholesterol 5beta,6beta-epoxide is unique due to its specific formation pathway and its distinct biological effects compared to other oxysterols. Its stability and reactivity make it a valuable compound for studying cholesterol metabolism and its implications in health and disease .
Properties
Molecular Formula |
C27H46O2 |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(1S,2R,5S,7S,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
PRYIJAGAEJZDBO-YHMDZATGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
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